molecular formula C9H13N3O3 B142213 (S)-Methyl 2-acetamido-3-(1H-imidazol-4-yl)propanoate CAS No. 36097-48-0

(S)-Methyl 2-acetamido-3-(1H-imidazol-4-yl)propanoate

Cat. No. B142213
CAS RN: 36097-48-0
M. Wt: 211.22 g/mol
InChI Key: FWHBBEZPJALIIF-QMMMGPOBSA-N
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Description

“(S)-Methyl 2-acetamido-3-(1H-imidazol-4-yl)propanoate” is a chemical compound with the CAS Number: 6367-11-9. It has a molecular weight of 210.24 and its linear formula is C9H14N4O2 . This compound is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of “(S)-Methyl 2-acetamido-3-(1H-imidazol-4-yl)propanoate” is represented by the linear formula C9H14N4O2 . This indicates that the molecule is composed of 9 carbon atoms, 14 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms.


Physical And Chemical Properties Analysis

“(S)-Methyl 2-acetamido-3-(1H-imidazol-4-yl)propanoate” is a solid at room temperature . It should be stored in a dry place at a temperature between 2-8°C .

Scientific Research Applications

1. Chemical Synthesis and Structural Transformation

(S)-Methyl 2-acetamido-3-(1H-imidazol-4-yl)propanoate is involved in various chemical synthesis processes, demonstrating its versatility in forming new compounds. For instance, a series of optically active 1H-imidazole 3-oxides with a substituted acetate group at N(1) were prepared, showcasing the potential of this compound in creating structures with chiral units. It is also involved in transformations into other derivatives, indicating its reactivity and utility in creating diverse chemical structures (Jasiński, Mlostoń, Linden, & Heimgartner, 2008).

2. Catalysis

The compound has shown promising applications in catalysis. For example, an acetamide derivative bearing two terminal imidazole rings was synthesized and evaluated as a catalyst for alkene epoxidation with H2O2. This highlights its potential role in catalytic processes, enhancing chemical reactions by acting as a facilitator or a component of the catalytic system (Serafimidou, Stamatis, & Louloudi, 2008).

3. Antimicrobial and Antitumor Activities

(S)-Methyl 2-acetamido-3-(1H-imidazol-4-yl)propanoate is a precursor in the synthesis of compounds with biological activities. Its derivatives have been tested for antimicrobial and antitumor activities, indicating its potential as a starting material in the development of therapeutic agents. This reflects its significant role in the field of medicinal chemistry and drug development (Xiong Jing, 2011).

4. Material Science and Corrosion Inhibition

In the realm of material science, derivatives of (S)-Methyl 2-acetamido-3-(1H-imidazol-4-yl)propanoate have been synthesized and characterized for their potential as corrosion inhibitors. This application is crucial in protecting metals from corrosion, showcasing the compound's significance in industrial applications and materials preservation (Srivastava et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

methyl (2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3/c1-6(13)12-8(9(14)15-2)3-7-4-10-5-11-7/h4-5,8H,3H2,1-2H3,(H,10,11)(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWHBBEZPJALIIF-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CN=CN1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CN=CN1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401300849
Record name N-Acetyl-L-histidine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401300849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 2-acetamido-3-(1H-imidazol-4-yl)propanoate

CAS RN

36097-48-0
Record name N-Acetyl-L-histidine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36097-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetyl-L-histidine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401300849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: Can Acetyl-L-histidine methyl ester be used to study the reactions of histidine residues in proteins with aldehydes?

A1: Yes, Acetyl-L-histidine methyl ester can serve as a valuable model compound to investigate how histidine residues in proteins react with aldehydes, specifically epoxyalkenals. Research has shown that this compound reacts with 4,5(E)-epoxy-2(E)-heptenal, forming a specific adduct: N(α)-acetyl-1-[1'-(1'',2''-epoxybutyl)-3'-hydroxypropyl]-L-histidine methyl ester. [] This adduct formation was then utilized to develop a method for quantifying 4,5(E)-epoxy-2(E)-heptenal-histidine adducts in protein hydrolysates. [] This highlights the utility of Acetyl-L-histidine methyl ester in understanding protein modification by aldehydes.

Q2: What is the impact of using diazomethane for esterification of compounds containing both carboxylic acid and imidazole groups, like Acetyl-L-histidine?

A2: While diazomethane is a common reagent for esterifying carboxylic acids, its use with compounds containing both carboxylic acid and imidazole groups, such as Acetyl-L-histidine, requires careful consideration. Research indicates that diazomethane not only esterifies the carboxylic acid group to form Acetyl-L-histidine methyl ester but can also methylate the imidazole ring. [] This leads to the formation of additional byproducts like [S] Nα-acetyl-1-methylimidazole-4-alanine methyl ester and [S] Nα-acetyl-1-methylimidazole-5-alanine methyl ester. [] Therefore, when using diazomethane for esterification in such cases, it's important to be aware of potential byproducts and consider appropriate purification strategies.

Q3: How does the use of D2O as a solvent affect the determination of the acid dissociation constant (pKa) of histidine-containing peptides using Nuclear Magnetic Resonance (NMR) spectroscopy?

A3: Using D2O as a solvent in NMR-based pKa determination of histidine-containing peptides requires a specific correction factor. Research using Nα-acetyl-L-histidine methyl ester as a model compound showed that the pKa value measured in D2O differed from that measured in H2O. [] This difference necessitates a correction of -0.25 units for pKa values calculated from chemical shifts in D2O versus apparent pH meter readings. [] This correction factor ensures accurate determination of pKa values for histidine-containing peptides when using D2O as the solvent in NMR titration experiments.

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